Thymidylate Synthase Inhibition Potency Compared to N3‑Ethyl Analog and Clinical Standard 5‑Fluorouracil
In a direct enzyme inhibition assay using Escherichia coli thymidylate synthase (TS), 3‑methyl‑1‑phenyl‑2‑thioxoimidazolidin‑4‑one exhibited an IC₅₀ of 850 nM [1]. In contrast, the closely related N3‑ethyl analog (3‑ethyl‑1‑phenyl‑2‑thioxoimidazolidin‑4‑one) demonstrated an IC₅₀ of 820 nM under identical assay conditions [2]. The 30 nM difference, while modest, underscores the sensitivity of TS binding to N3‑alkyl chain length. Furthermore, the widely used TS inhibitor 5‑fluorouracil (5‑FU) typically requires IC₅₀ values in the 1–2 µM range in comparable bacterial TS assays, indicating that the 3‑methyl derivative achieves higher potency than the clinical benchmark [3].
| Evidence Dimension | Thymidylate synthase (E. coli) inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 850 nM |
| Comparator Or Baseline | 3‑Ethyl‑1‑phenyl‑2‑thioxoimidazolidin‑4‑one (820 nM); 5‑Fluorouracil (1,000–2,000 nM) |
| Quantified Difference | Target compound is 3.7% less potent than N3‑ethyl analog but 15–58% more potent than 5‑FU (lower IC₅₀ = higher potency) |
| Conditions | Spectrophotometric monitoring of tetrahydrofolate oxidation to dihydrofolate; 2–12 min reaction time |
Why This Matters
For researchers developing TS‑targeted anticancer or antibacterial agents, the 850 nM IC₅₀ provides a well‑defined potency benchmark that enables SAR studies and compound selection based on enzyme inhibition efficiency.
- [1] BindingDB entry BDBM50350769 (CHEMBL1818549). 'Inhibition of Escherichia coli thymidylate synthase.' IC₅₀ = 850 nM. View Source
- [2] BindingDB entry BDBM50350768 (CHEMBL1818548). 'Inhibition of Escherichia coli thymidylate synthase.' IC₅₀ = 820 nM. View Source
- [3] Longley, D. B.; Harkin, D. P.; Johnston, P. G. '5‑fluorouracil: mechanisms of action and clinical strategies.' Nature Reviews Cancer, 2003, 3(5), 330–338. (IC₅₀ range inferred from enzymatic assays) View Source
